
1,1,2-Trichloroethyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloroethyl thiocyanate: is an organochlorine compound with a thiocyanate functional group. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethyl thiocyanate can be synthesized through the reaction of 1,1,2-trichloroethane with thiocyanate salts. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out under reflux conditions. The reaction is as follows: [ \text{CH}_2\text{ClCHCl}_2 + \text{KSCN} \rightarrow \text{CH}_2\text{ClCHClSCN} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves the chlorination of ethylene to produce 1,1,2-trichloroethane, followed by the reaction with thiocyanate salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions: 1,1,2-Trichloroethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted thiocyanates or isothiocyanates.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiols or disulfides.
科学研究应用
1,1,2-Trichloroethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 1,1,2-trichloroethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, where it can be oxidized or reduced, affecting its reactivity and the formation of different products.
Molecular Targets and Pathways:
Nucleophilic Substitution: The thiocyanate group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Redox Reactions: The compound can be involved in electron transfer processes, leading to the formation of oxidized or reduced products.
相似化合物的比较
1,1,2-Trichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.
Trichloroethylene: Another chlorinated solvent with similar industrial applications but different reactivity.
1,1,1-Trichloroethane: An isomer with different physical and chemical properties, used primarily as a solvent.
Uniqueness: 1,1,2-Trichloroethyl thiocyanate is unique due to its thiocyanate functional group, which imparts distinct reactivity compared to other chlorinated compounds. This makes it valuable in specific synthetic applications where the thiocyanate group is required.
属性
CAS 编号 |
62737-82-0 |
|---|---|
分子式 |
C3H2Cl3NS |
分子量 |
190.5 g/mol |
IUPAC 名称 |
1,1,2-trichloroethyl thiocyanate |
InChI |
InChI=1S/C3H2Cl3NS/c4-1-3(5,6)8-2-7/h1H2 |
InChI 键 |
RTPHHJIASGAYKJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(SC#N)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
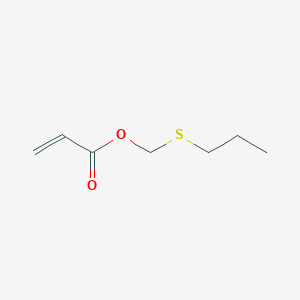
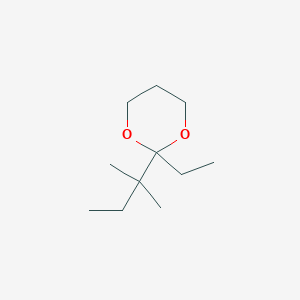
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
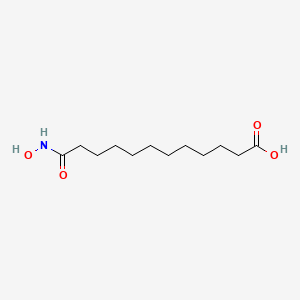
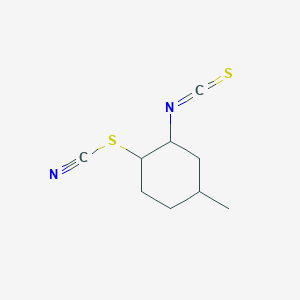
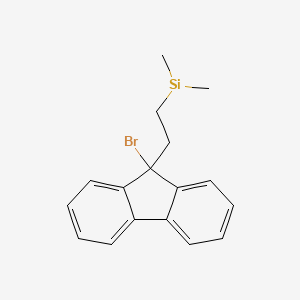
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
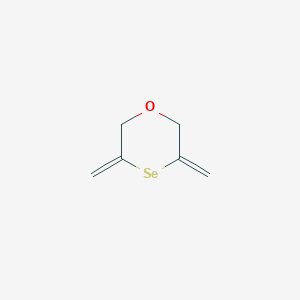
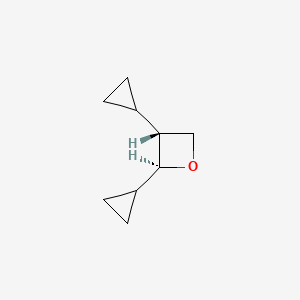
methanone](/img/structure/B14516511.png)

